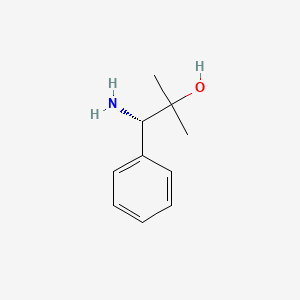

(S)-1-amino-2-methyl-1-phenylpropan-2-ol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S)-1-amino-2-methyl-1-phenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,12)9(11)8-6-4-3-5-7-8/h3-7,9,12H,11H2,1-2H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKPSIGKWYUNJZ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C1=CC=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C1=CC=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-1-amino-2-methyl-1-phenylpropan-2-ol

Abstract

This technical guide provides a comprehensive overview of the core physical properties of (S)-1-amino-2-methyl-1-phenylpropan-2-ol, a significant chiral amino alcohol. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It details the compound's structural and physicochemical characteristics, including its melting point, boiling point, and density. Furthermore, this guide establishes standardized, field-proven protocols for the empirical determination of key properties such as melting range, optical activity, and solubility, ensuring data integrity and reproducibility. The causality behind experimental choices is explained, grounding the methodologies in established principles of physical organic chemistry.

Compound Identification and Structure

Nomenclature and Chemical Identifiers

This compound is a chiral molecule whose structure is integral to its function as a building block in asymmetric synthesis. Its precise identification is critical for regulatory compliance and scientific accuracy.

-

IUPAC Name: (1S)-1-amino-2-methyl-1-phenylpropan-2-ol

-

Common Name: this compound

-

CAS Number: 110480-86-9[1]

-

InChI Key: FAKPSIGKWYUNJZ-SECBINFHSA-N (for the (R)-enantiomer, indicating the importance of stereochemistry in identifiers)[3]

Molecular Structure and Stereochemistry

The molecule possesses two chiral centers, leading to four possible stereoisomers.[4] The designation "(S)" refers to the stereochemical configuration at the carbon atom bonded to the phenyl and amino groups (C1). The inherent chirality of this compound is the primary reason for its utility in stereoselective reactions. The presence of both a hydroxyl (-OH) and an amino (-NH₂) group allows it to act as a bidentate ligand or a chiral auxiliary, capable of directing the stereochemical outcome of a reaction.[4]

Significance and Applications

This compound is a valuable intermediate in the pharmaceutical industry.[1] Its defined stereochemistry is crucial for producing enantiomerically pure active pharmaceutical ingredients (APIs), which can enhance therapeutic efficacy and minimize side effects associated with the undesired enantiomer.[1] It serves as a key building block in the synthesis of certain antidepressants and stimulants.[1]

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound. These values are essential for handling, reaction setup, and purification processes.

| Property | Value | Source(s) |

| Appearance | White crystalline solid (inferred) | [5] |

| Melting Point | 47-50 °C | [1] |

| Boiling Point | 295.0 ± 20.0 °C (Predicted) | Vendor Data |

| Density | 1.05 g/cm³ (Predicted) | Vendor Data |

| Optical Rotation | Data not available in searched literature | - |

| Storage Conditions | 2-8°C, protected from light | [1] |

Note: Some properties are based on predictions from chemical suppliers and should be confirmed empirically.

Detailed Analysis of Physicochemical Properties

Appearance and State

Based on its melting point of 47-50 °C, the compound is a solid at standard temperature and pressure (STP).[1] It is often supplied as a white or off-white crystalline powder.

Melting Point

The melting point is a critical indicator of purity.[5] For a pure crystalline solid, the melting range is typically narrow (within 1-2 °C).[6] The reported range of 47-50 °C is characteristic of this compound.[1] A broader melting range would suggest the presence of impurities, which depress and widen the melting point. This property is fundamental for quality control in a laboratory or manufacturing setting.[5]

Boiling Point

The predicted boiling point is relatively high (295 °C), which is characteristic of organic molecules with polar functional groups capable of hydrogen bonding (amine and alcohol). These intermolecular forces require significant energy to overcome. Direct distillation at atmospheric pressure may not be advisable as thermal decomposition could occur. Vacuum distillation would be the preferred method for purification if required.

Solubility Profile

The molecular structure combines polar and non-polar features. The amino and hydroxyl groups can participate in hydrogen bonding, suggesting solubility in polar protic solvents like water and alcohols. Conversely, the phenyl ring and alkyl backbone provide non-polar character, allowing for solubility in some organic solvents. Empirical testing is necessary to determine the precise solubility profile (see Section 5.4).

Chiroptical Properties: Specific Rotation

As a chiral molecule, a solution of a single enantiomer of this compound will rotate the plane of plane-polarized light.[4][7] The magnitude and direction of this rotation, known as the specific rotation ([α]), is a defining physical constant for the compound under specific conditions (temperature, wavelength, solvent, and concentration).[8] Measuring the optical rotation is the most direct method to confirm the enantiomeric identity and purity of the sample.[9] While a specific value was not found in the surveyed literature, the experimental protocol for its determination is provided in Section 5.3.

Experimental Protocols for Property Determination

The following section provides standardized methodologies for characterizing a sample of this compound. These protocols are designed to be self-validating and produce reliable, reproducible data.

Workflow for Physical Property Characterization

The logical flow for the comprehensive characterization of a chiral intermediate like the topic compound is crucial. It ensures that foundational properties are confirmed before proceeding to more complex analyses.

Caption: Workflow for Physicochemical Characterization.

Protocol: Melting Point Determination (Capillary Method)

Causality: The capillary method is chosen for its high accuracy, small sample requirement, and its status as a pharmacopeial standard method.[10][11] It provides a precise melting range, which is a more robust indicator of purity than a single point.[5][6]

-

Sample Preparation: Ensure the sample is completely dry, preferably by drying in a vacuum desiccator for several hours.[10] Grind the crystalline sample into a fine, uniform powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube (e.g., 0.8-1.2 mm internal diameter) into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the powder into a dense column 2.5-3.5 mm high.[10]

-

Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Measurement:

-

Set a rapid heating ramp (e.g., 10-20 °C/min) to approach the expected melting point (47 °C).

-

At approximately 5-10 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[6][10]

-

Record the temperature at which the first drop of liquid is observed (T1).

-

Record the temperature at which the entire sample has completely liquefied (T2).

-

-

Reporting: Report the result as a melting range (T1 - T2). For this compound, this should be within the 47-50 °C range.[1] Perform the determination in triplicate to ensure reproducibility.

Protocol: Specific Rotation Measurement (Polarimetry)

Causality: Polarimetry is the definitive technique for confirming the stereochemical identity of a chiral substance.[7] The specific rotation is a fundamental physical constant that is highly sensitive to the enantiomeric composition.[8][9]

-

Instrument Preparation: Turn on the polarimeter's light source (typically a sodium lamp, 589 nm) and allow it to warm up for at least 10 minutes for stabilization.[9]

-

Blank Measurement: Fill a 1 dm (10 cm) polarimeter cell with the chosen solvent (e.g., methanol or chloroform). Ensure no air bubbles are present. Place the cell in the instrument and perform a zero calibration.[9]

-

Sample Preparation:

-

Accurately weigh approximately 100-200 mg of the compound.

-

Quantitatively transfer the solid to a 10 mL volumetric flask.

-

Dissolve the compound in the chosen solvent and fill to the mark. Mix thoroughly. Calculate the exact concentration (c) in g/mL.

-

-

Sample Measurement: Rinse the polarimeter cell with a small amount of the sample solution, then fill it, again ensuring no air bubbles are present. Place the cell in the instrument and record the observed optical rotation (α) in degrees.[9] Record the temperature (T).

-

Calculation and Reporting:

-

Calculate the specific rotation using Biot's formula:[8] [α]_D^T = α / (l × c) Where:

-

T = Temperature in °C

-

D = Sodium D-line (589 nm)

-

α = Observed rotation

-

l = Path length in decimeters (dm)

-

c = Concentration in g/mL

-

-

Report the result fully, e.g., "[α]_D^20 = +X.X° (c 1.0, Methanol)". The sign (+ or -) indicates whether it is dextrorotatory or levorotatory.

-

Protocol: Qualitative Solubility Assessment

Causality: This systematic approach determines the compound's solubility class, providing insights into its functional groups and guiding the selection of appropriate solvents for reactions, purification, and analysis.[12][13]

-

General Procedure: In a small test tube, add ~30 mg of the compound. Add 1 mL of the solvent in portions, shaking vigorously after each addition.[13] Observe if the solid dissolves completely.

-

Solvent Sequence:

-

Water (H₂O): Test solubility. If soluble, check the pH of the solution with litmus paper or a pH meter. An amine group should render the solution basic.[14]

-

5% Hydrochloric Acid (HCl): If insoluble in water, test in 5% HCl. The basic amine group should react to form a soluble ammonium salt, indicating a positive result for a basic compound.[13][14]

-

5% Sodium Hydroxide (NaOH): If insoluble in water, test in 5% NaOH. The tertiary alcohol is not acidic enough to react, so insolubility is expected.

-

Organic Solvents: Test solubility in a range of common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate.

-

References

A comprehensive list of references is provided for verification and further reading.

-

Lab 14: Qualitative Organic Analysis. California State University, Bakersfield. [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

Chiral compound analyses and Faraday polarimetry. IBZ Messtechnik. [Link]

-

Qualitative Analysis of Organic Compounds. [Link]

-

Solubility test for Organic Compounds. [Link]

-

Qualitative Analysis of Organic Compounds. The Department of Chemistry, UWI, Mona, Jamaica. [Link]

-

Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]

-

Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation. JoVE. (2017-02-22). [Link]

-

Melting Point Determination in Pharmaceutical Industry. NANOLAB. [Link]

-

Melting Range or Temperature (Apparatus and Deternination). Pharmaguideline. (2011-06-24). [Link]

-

Chiral Amino Alcohols Research Articles. R Discovery. [Link]

-

Measuring the Melting Point. Westlab Canada. (2023-05-08). [Link]

-

Melting Point Determination. ResolveMass Laboratories Inc. [Link]

-

S3.2.7 The use of a polarimeter (HL). YouTube. (2019-10-24). [Link]

-

Absolute optical chiral analysis using cavity-enhanced polarimetry. ResearchGate. [Link]

-

Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers. (2022-01-04). [Link]

-

Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. CNR-IRIS. (2025-02-19). [Link]

-

Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers. (2022-01-05). [Link]

-

This compound. MySkinRecipes. [Link]

-

(1R)-1-amino-2-methyl-1-phenylpropan-2-ol | C10H15NO. PubChem. [Link]

-

(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;(2R)-2-methyl-3-phenylpropanamide. PubChem. [Link]

-

1-Amino-2-methyl-1-phenylpropan-1-ol | C10H15NO. PubChem. [Link]

-

Showing metabocard for 2-Methyl-1-phenyl-2-propanol (HMDB0031570). Human Metabolome Database. (2012-09-11). [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 1-Amino-2-methyl-1-phenylpropan-2-ol | CymitQuimica [cymitquimica.com]

- 3. (1R)-1-amino-2-methyl-1-phenylpropan-2-ol | C10H15NO | CID 11240681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. nano-lab.com.tr [nano-lab.com.tr]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 8. Chiral compound analyses and Faraday polarimetry | Chiral Detector - IBZ Messtechnik [ibzmesstechnik.de]

- 9. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 10. thinksrs.com [thinksrs.com]

- 11. westlab.com [westlab.com]

- 12. csub.edu [csub.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. scribd.com [scribd.com]

An In-Depth Technical Guide to the Stereoselective Synthesis of (S)-1-amino-2-methyl-1-phenylpropan-2-ol

Abstract

(S)-1-amino-2-methyl-1-phenylpropan-2-ol is a chiral vicinal amino alcohol, a structural motif of significant interest in medicinal chemistry and asymmetric synthesis.[1][2][3] Its value lies in its utility as a chiral building block or auxiliary for the synthesis of enantiomerically pure pharmaceuticals and other high-value chemical entities.[4][5] The primary challenge in its synthesis is the precise control over two contiguous stereocenters, C1 and C2, to achieve the desired (1S) configuration. This guide provides a comprehensive overview of robust synthetic strategies, detailing the underlying principles, field-proven protocols, and the critical parameters that govern stereochemical outcomes. We will explore diastereoselective nucleophilic additions, catalytic asymmetric reductions, and biocatalytic transformations, offering researchers and drug development professionals a practical and scientifically grounded resource for accessing this valuable compound.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals several strategic disconnections. The primary C-C bond formation can be envisioned between C1 and the phenyl group, or C1 and the C2-isopropyl fragment. Alternatively, the functional groups (amine and hydroxyl) can be installed on a pre-existing carbon skeleton. This leads to three principal synthetic paradigms.

Figure 2: Workflow for diastereoselective Grignard addition, highlighting the key chelation intermediate.

Experimental Protocol: Synthesis via Grignard Addition

Step 1: Preparation of (S)-N-benzyl-2-amino-2-phenylacetaldehyde. (S)-Phenylglycinol is first protected at the amine, for instance as the N-benzyl derivative, and then carefully oxidized (e.g., using Swern or Dess-Martin periodinane oxidation) to yield the chiral aldehyde. This intermediate is often used immediately without extensive purification due to potential racemization.

Step 2: Grignard Reaction.

-

To a solution of the crude (S)-N-benzyl-2-amino-2-phenylacetaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at -78 °C under an argon atmosphere, add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise over 20 minutes.

-

Stir the reaction mixture at -78 °C for 3 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (NH₄Cl).

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 3: Deprotection. The crude N-benzyl protected amino alcohol is deprotected via catalytic hydrogenation.

-

Dissolve the crude product in methanol (0.2 M).

-

Add Palladium on carbon (10% w/w, 0.05 eq).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours.

-

Filter the reaction mixture through a pad of Celite® and concentrate the filtrate to yield the crude product, which is then purified by column chromatography or recrystallization.

| Parameter | Value | Rationale |

| Solvent | Anhydrous THF | Aprotic and effectively solvates the Grignard reagent and chelate. |

| Temperature | -78 °C | Low temperature is crucial to enhance diastereoselectivity and minimize side reactions. |

| Grignard Stoich. | 1.2 equivalents | A slight excess ensures complete consumption of the aldehyde. |

| Quenching Agent | Sat. aq. NH₄Cl | A mild acid source to protonate the alkoxide and decompose excess Grignard reagent. |

| Deprotection | H₂, Pd/C | Standard, clean conditions for benzyl group hydrogenolysis. |

| Expected d.r. | >90:10 | Chelation control typically provides high levels of diastereoselectivity. |

Table 1: Key Parameters for the Diastereoselective Grignard Synthesis.

Strategy B: Catalytic Asymmetric Transfer Hydrogenation (ATH)

Catalytic asymmetric synthesis represents a more atom-economical and elegant approach. The asymmetric transfer hydrogenation of a prochiral α-amino ketone using a chiral transition metal catalyst can directly generate the desired this compound with high enantiopurity. [6][7]Rhodium and Ruthenium complexes with chiral diamine ligands are particularly effective for this transformation. [8][9][10] Causality and Mechanistic Insight: The reaction proceeds via a metal-hydride species generated in situ from a hydrogen source (e.g., formic acid/triethylamine azeotrope) and a chiral catalyst, such as (R,R)-TsDPEN-Ru(II). The α-amino ketone substrate coordinates to the chiral metal center, and the hydride is delivered to the carbonyl carbon in a highly stereocontrolled manner, dictated by the steric and electronic properties of the chiral ligand. This process often involves dynamic kinetic resolution if the starting ketone is racemic and capable of racemization under the reaction conditions. [8]

Figure 3: Simplified catalytic cycle for the asymmetric transfer hydrogenation of an α-amino ketone.

Experimental Protocol: Asymmetric Transfer Hydrogenation

Step 1: Synthesis of 2-amino-2-methyl-1-phenylpropan-1-one hydrochloride. This substrate can be prepared from 2-bromo-2-methyl-1-phenylpropan-1-one by reaction with a suitable nitrogen source (e.g., ammonia or hexamine followed by hydrolysis).

Step 2: Catalytic Reduction.

-

In a Schlenk flask under an argon atmosphere, combine 2-amino-2-methyl-1-phenylpropan-1-one hydrochloride (1.0 eq) and the chiral catalyst, such as [RuCl₂( (R,R)-TsDPEN)(p-cymene)] (0.005 eq).

-

Add a 5:2 azeotropic mixture of formic acid and triethylamine (HCOOH/NEt₃) to serve as both the solvent and the hydrogen source (final substrate concentration ~0.2 M).

-

Stir the resulting solution at 40 °C for 24 hours.

-

Monitor the reaction progress by chiral HPLC or TLC.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Basify the solution with 2 M NaOH to pH ~12 and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product, which can be purified by chromatography.

| Parameter | Value | Rationale |

| Catalyst | [RuCl₂( (R,R)-TsDPEN)(p-cymene)] | A well-established, highly effective catalyst for ATH of ketones. |

| Catalyst Loading | 0.5 mol% | Low loading demonstrates high catalytic efficiency. |

| Hydrogen Source | HCOOH/NEt₃ (5:2) | A convenient and widely used source for in situ generation of the metal hydride. |

| Temperature | 40 °C | A moderate temperature that balances reaction rate and catalyst stability/selectivity. |

| Expected ee | >95% | This class of catalysts is known to provide excellent enantioselectivity. |

Table 2: Key Parameters for the Catalytic Asymmetric Transfer Hydrogenation.

Strategy C: Biocatalytic Transamination

Biocatalysis offers an environmentally benign and exceptionally selective method for synthesizing chiral amines. [1]A multi-enzymatic cascade can be designed to convert a readily available precursor into the desired this compound. This strategy can leverage an alcohol dehydrogenase (ADH) and an ω-transaminase (ωTA). [11] Causality and Mechanistic Insight: The cascade begins with the oxidation of a diol precursor, (1S)-1-phenylpropane-1,2-diol, at the C1 position by a stereoselective ADH to form the intermediate 1-hydroxy-1-phenylpropan-2-one. This keto-alcohol is then aminated by an (S)-selective ω-transaminase, which transfers an amino group from an amine donor (e.g., L-alanine) to the ketone, generating the desired (S,S)-amino alcohol and pyruvate as a byproduct. The exquisite regio- and stereoselectivity of the enzymes are key to the success of this one-pot synthesis. [11]

Figure 4: A multi-enzymatic cascade for the synthesis of phenylpropanolamine stereoisomers.

Experimental Protocol: Biocatalytic Synthesis

-

In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 7.5).

-

Add the starting material, (1S)-1-phenylpropane-1,2-diol (1.0 eq, e.g., 20 mM final concentration).

-

Add the necessary cofactors and reagents: NAD⁺ (0.01 eq), pyridoxal 5'-phosphate (PLP, 1 mM), and the amine donor L-alanine (1.5 eq).

-

Add the enzymes: a suitable alcohol dehydrogenase (e.g., from Lactobacillus brevis) and an (S)-selective ω-transaminase (e.g., ATA-117 or an engineered variant). An alanine dehydrogenase can also be included to recycle the pyruvate byproduct and drive the equilibrium. [11]5. Gently agitate the mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours.

-

Monitor the reaction by chiral HPLC.

-

Upon completion, stop the reaction by adding a water-miscible organic solvent (e.g., acetonitrile) or by adjusting the pH to denature the enzymes.

-

Centrifuge to remove precipitated protein.

-

Extract the product from the aqueous supernatant with an organic solvent like ethyl acetate.

-

Dry the organic layer, concentrate, and purify the product as needed.

| Parameter | Value | Rationale |

| Enzymes | ADH and ω-Transaminase | Highly selective catalysts for the desired oxidation and amination steps. |

| Amine Donor | L-Alanine | A common, inexpensive amino donor for transaminase reactions. |

| Cofactors | NAD⁺, PLP | Essential for the catalytic activity of dehydrogenases and transaminases, respectively. |

| pH | ~7.5 | Optimal pH for the activity and stability of many of these enzymes. |

| Expected Selectivity | >99% ee, >99% dr | Biocatalytic methods are renowned for their exceptional stereoselectivity. |

Table 3: Key Parameters for the Biocatalytic Synthesis.

Conclusion

The synthesis of enantiomerically pure this compound can be achieved through several effective and reliable strategies. The choice of method depends on factors such as available starting materials, required scale, and desired process efficiency. Diastereoselective Grignard addition offers a classic, substrate-controlled route, while catalytic asymmetric transfer hydrogenation provides a modern, highly efficient, and atom-economical alternative. For processes where green chemistry principles and exceptional selectivity are paramount, biocatalytic cascades present a powerful and increasingly viable option. Each approach, grounded in fundamental principles of stereocontrol, provides drug development professionals and synthetic chemists with a robust toolkit for accessing this important chiral building block.

References

- Title: Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols - PMC Source: NIH URL

- Source: Organic Chemistry Frontiers (RSC Publishing)

- Title: Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases Source: ACS Catalysis - ACS Publications URL

- Title: 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis Source: Chemical Reviews - ACS Publications URL

- Source: Diva-Portal.

- Source: Organic & Biomolecular Chemistry (RSC Publishing)

- Title: Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines Source: The Journal of Organic Chemistry - ACS Publications URL

- Title: Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals Source: The Journal of Organic Chemistry - ACS Publications URL

- Source: Chemical Society Reviews (RSC Publishing)

- Title: Stereoselective synthesis of norephedrine and norpseudoephedrine by using asymmetric transfer hydrogenation accompanied by dynamic kinetic resolution Source: PubMed URL

- Title: Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution Source: ResearchGate URL

- Title: Stereoselective synthesis of norephedrine and norpseudoephedrine by using asymmetric transfer hydrogenation accompanied by dynamic kinetic resolution.

- Title: (S)

- Title: Remarkable enantioselective α-amination in 1-phenyl-2-(N-alkylamino)

- Title: Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review Source: ScienceDirect URL

- Title: Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)

- Title: High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene - PMC Source: NIH URL

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Diastereoselective synthesis of vicinal amino alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound [myskinrecipes.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Efficient access to chiral 1,2-amino alcohols via Ir/f-amphox-catalyzed asymmetric hydrogenation of α-amino ketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Stereoselective synthesis of norephedrine and norpseudoephedrine by using asymmetric transfer hydrogenation accompanied by dynamic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Stereoselective synthesis of norephedrine and norpseudoephedrine by using asymmetric transfer hydrogenation accompanied by dynamic kinetic resolution. | Sigma-Aldrich [sigmaaldrich.com]

- 11. High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene - PMC [pmc.ncbi.nlm.nih.gov]

(S)-1-amino-2-methyl-1-phenylpropan-2-ol mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of (S)-1-amino-2-methyl-1-phenylpropan-2-ol (Cathine)

Authored by: A Senior Application Scientist

Introduction

This compound, more commonly known as cathine or (+)-norpseudoephedrine, is a psychoactive alkaloid belonging to the phenethylamine and amphetamine chemical classes.[1][2] It is naturally found in the leaves of the Catha edulis (khat) shrub, a plant traditionally chewed for its stimulant effects in regions of East Africa and the Arabian Peninsula.[1][3][4] Cathine is the primary active metabolite of the more potent, but unstable, compound cathinone, which is abundant in fresh khat leaves.[4][5] As cathinone degrades over time, cathine becomes the predominant psychoactive constituent in dried leaves.[4][6]

Functionally, cathine acts as a central nervous system (CNS) stimulant with sympathomimetic properties.[4] Its mechanism of action, while similar to other amphetamines, is characterized by a lower potency, estimated to be around 7 to 10% that of amphetamine.[1] Due to its potential for abuse and dependence, cathine is classified as a controlled substance in many countries, for instance, as a Schedule IV drug in the United States.[1][2][4] This guide provides a detailed examination of the molecular and physiological mechanisms underpinning the pharmacological effects of cathine, intended for researchers and professionals in drug development.

Part 1: The Core Molecular Mechanism of Action

The primary pharmacological activity of cathine is the modulation of monoaminergic neurotransmission, specifically involving dopamine (DA) and norepinephrine (NE).[3] It exerts its effects principally by interacting with the plasma membrane transporters responsible for the reuptake of these neurotransmitters.[7] Unlike classical receptor agonists, cathine's action is indirect, amplifying the effects of endogenous dopamine and norepinephrine. The mechanism is twofold: promoting neurotransmitter release and inhibiting their reuptake.[3]

Interaction with Monoamine Transporters

Cathine functions as both a reuptake inhibitor and a releasing agent at the dopamine transporter (DAT) and the norepinephrine transporter (NET).[3][4]

-

Promotion of Neurotransmitter Release: Cathine enters the presynaptic neuron by utilizing the very transporters it targets, primarily DAT and NET.[3] Once inside the neuron, it disrupts the vesicular storage of dopamine and norepinephrine, leading to an increase in their cytoplasmic concentrations. This elevated cytoplasmic level of monoamines causes the transporters to operate in reverse, actively expelling dopamine and norepinephrine from the neuron into the synaptic cleft.[3][8] This process of reverse transport is a hallmark of amphetamine-like stimulants.

-

Inhibition of Neurotransmitter Reuptake: Concurrently, cathine competes with dopamine and norepinephrine for binding to DAT and NET on the exterior of the presynaptic terminal.[3] By occupying these transporters, it blocks the re-clearance of these neurotransmitters from the synaptic cleft. This inhibition prolongs the presence of dopamine and norepinephrine in the synapse, thereby enhancing and extending their action on postsynaptic receptors.[3][8]

While cathine's primary targets are the dopaminergic and noradrenergic systems, it has a comparatively weaker effect on the serotonin transporter (SERT), resulting in a less pronounced impact on serotonergic signaling.[3]

Downstream Receptor Activation

The increased synaptic concentrations of norepinephrine and dopamine lead to enhanced activation of their respective postsynaptic receptors.

-

Noradrenergic System: Elevated norepinephrine levels stimulate α- and β-adrenergic receptors.[9] This is the basis for cathine's sympathomimetic effects, such as increased heart rate, blood pressure, and alertness, which are key components of the "fight-or-flight" response.[9][10]

-

Dopaminergic System: The surge in synaptic dopamine activates dopamine receptors (D1-D5), particularly within the brain's reward and motor pathways, such as the nucleus accumbens and striatum.[11] This dopaminergic activity is responsible for the euphoric, mood-elevating, and reinforcing properties of the drug.[3][12] Studies have confirmed that both the discriminative cue and the development of acute tolerance to cathine are mediated by presynaptic dopamine release.[12]

The following diagram illustrates the molecular interactions of cathine at a monoaminergic synapse.

Caption: Molecular mechanism of cathine at the monoaminergic synapse.

Part 2: Pharmacological Effects and Physiological Manifestations

The neurochemical alterations induced by cathine translate into a range of physiological and psychological effects characteristic of a CNS stimulant.

Central Nervous System Effects

-

Stimulation: Users experience increased alertness, wakefulness, and a reduction in fatigue.[3][4] This is primarily driven by the enhancement of noradrenergic signaling throughout the brain.[3][9]

-

Mood Elevation: Cathine can induce a state of mild euphoria and elevated mood, an effect attributed to its dopaminergic activity in the brain's reward circuitry.[3][4]

-

Appetite Suppression: Like many amphetamine-related compounds, cathine acts as an anorectic, or appetite suppressant.[2][3]

-

Adverse Effects: The stimulatory effects can also manifest as insomnia, anxiety, and agitation.[3][4] Chronic use may lead to tolerance and psychological dependence.[3]

Peripheral Sympathomimetic Effects

The increase in synaptic norepinephrine in the peripheral nervous system leads to the activation of the sympathetic nervous system, resulting in:

-

Cardiovascular Strain: Increased heart rate (tachycardia) and force of contraction.[3][10]

-

Hypertension: Vasoconstriction of blood vessels, leading to an increase in blood pressure.[3][10]

-

Other Effects: Increased blood glucose levels and mobilization of free fatty acids.[10]

Part 3: Methodologies for Elucidating the Mechanism of Action

The characterization of cathine's mechanism of action relies on a combination of in vitro and in vivo experimental protocols. These methods are designed to quantify the drug's interaction with its molecular targets and to observe the resulting neurochemical and behavioral changes.

In Vitro Assays: Quantifying Molecular Interactions

In vitro assays are crucial for determining the binding affinity and functional activity of a compound at its specific molecular targets in a controlled environment.

This protocol measures the ability of a compound to inhibit the function of monoamine transporters.

-

Cell Culture: Utilize human embryonic kidney (HEK 293) cells or other suitable cell lines that have been transfected to stably express the human dopamine transporter (hDAT) or norepinephrine transporter (hNET).

-

Assay Preparation: Plate the cells in 96-well microplates. On the day of the assay, wash the cells with a Krebs-Ringer-HEPES (KRH) buffer.

-

Compound Incubation: Add varying concentrations of cathine (or a reference compound like cocaine) to the wells and pre-incubate for 10-20 minutes at room temperature.

-

Neurotransmitter Uptake: Initiate the uptake reaction by adding a solution containing a low concentration of a radiolabeled neurotransmitter, such as [³H]dopamine or [³H]norepinephrine.

-

Termination: After a short incubation period (e.g., 10 minutes), terminate the uptake by rapidly washing the cells with ice-cold KRH buffer to remove the extracellular radioligand.

-

Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the cathine concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of cathine that inhibits 50% of the neurotransmitter uptake).

Causality and Validation: This functional assay provides a direct measure of the drug's potency at inhibiting the transporter's primary biological function.[13][14] Comparing the IC₅₀ values for DAT, NET, and SERT reveals the compound's selectivity. The protocol is validated by running a known inhibitor (e.g., cocaine for DAT, desipramine for NET) in parallel as a positive control.

Sources

- 1. Cathine - Wikipedia [en.wikipedia.org]

- 2. Cathine | C9H13NO | CID 441457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Cathine hydrochloride? [synapse.patsnap.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Cathinone - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Neuropharmacology of Synthetic Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DARK Classics in Chemical Neuroscience: Cathinone-Derived Psychostimulants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Norepinephrine - Wikipedia [en.wikipedia.org]

- 10. Norepinephrine | Definition, Function, Effects, & Facts | Britannica [britannica.com]

- 11. Effects of cathinone and amphetamine on the neurochemistry of dopamine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dopaminergic nature of acute cathine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Uptake of norepinephrine and related catecholamines by cultured chromaffin cells: characterization of cocaine-sensitive and -insensitive plasma membrane transport sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding [frontiersin.org]

Spectroscopic Characterization of (S)-1-amino-2-methyl-1-phenylpropan-2-ol: A Technical Guide for Advanced Research

Introduction

(S)-1-amino-2-methyl-1-phenylpropan-2-ol, a chiral amino alcohol, is a molecule of significant interest in the fields of organic synthesis and pharmaceutical development. Its stereochemically defined structure, featuring two adjacent chiral centers, makes it a valuable precursor and chiral auxiliary in asymmetric synthesis. The precise control over stereochemistry is paramount in the creation of enantiomerically pure pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.

This technical guide provides an in-depth analysis of the key spectroscopic techniques used for the structural elucidation and quality control of this compound. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just the data, but the scientific rationale behind the spectral interpretations. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical characterization of this important chiral building block.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture

NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of an organic compound in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.[1] For a chiral molecule like this compound, NMR is indispensable for confirming its constitution and stereochemical integrity.

¹H NMR Spectral Data and Interpretation

The proton NMR (¹H NMR) spectrum provides information on the number of different types of protons and their connectivity. Based on the analysis of structurally similar compounds, the following proton signals are expected for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |

| ~ 7.2 - 7.4 | Multiplet | 5H | Ar-H | The five protons of the monosubstituted phenyl group typically resonate in this region as a complex multiplet due to overlapping signals. |

| ~ 4.0 - 4.2 | Singlet/Doublet | 1H | Ph-CH (NH₂) | This benzylic proton is deshielded by the adjacent phenyl ring and the amino group. Its multiplicity could be a singlet, or a doublet if there is coupling to the NH₂ protons, though this is often broadened by exchange. |

| ~ 2.5 - 3.5 | Broad Singlet | 3H | NH ₂ and OH | The protons of the primary amine and the tertiary alcohol are labile and often appear as a broad singlet. Their chemical shift is highly dependent on concentration, solvent, and temperature. D₂O exchange would cause these signals to disappear, confirming their assignment. |

| ~ 1.1 - 1.3 | Singlet | 3H | C(OH)-CH ₃ | One of the two diastereotopic methyl groups. These groups are chemically non-equivalent due to the adjacent chiral center and will have distinct chemical shifts. |

| ~ 0.9 - 1.1 | Singlet | 3H | C(OH)-CH ₃ | The second diastereotopic methyl group. The difference in their chemical shifts is a key indicator of the molecule's stereochemical environment. |

Note: Predicted chemical shifts are based on data for analogous phenylpropanolamine structures and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectral Data and Interpretation

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. As ¹³C has a low natural abundance, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct peak.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |

| ~ 140 - 145 | C -Ar (quaternary) | The ipso-carbon of the phenyl ring, attached to the chiral center, is typically the most downfield of the aromatic carbons. |

| ~ 125 - 129 | C H-Ar | The protonated carbons of the phenyl ring resonate in this characteristic region. |

| ~ 72 - 76 | Ph-C H(NH₂) | This benzylic carbon is significantly deshielded by the directly attached nitrogen and phenyl group. |

| ~ 68 - 72 | C (OH)(CH₃)₂ | The quaternary carbon bearing the hydroxyl group and two methyl groups. Its chemical shift is influenced by the electronegative oxygen atom. |

| ~ 25 - 30 | C(OH)-C H₃ | The two diastereotopic methyl carbons will have slightly different chemical shifts, providing further evidence of the chiral nature of the molecule. |

Experimental Protocol for NMR Data Acquisition

A robust and reproducible NMR protocol is critical for ensuring data quality and consistency.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Expertise Note: Deuterated chloroform (CDCl₃) is an excellent first choice for its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak. DMSO-d₆ is a good alternative for more polar compounds and can be useful for resolving exchangeable protons like those in OH and NH₂ groups.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Instrument Setup:

-

The experiment should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution and lineshape.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters: spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum and calibrate the chemical shift scale to the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Molecular vibrations, such as stretching and bending of bonds, absorb IR radiation at characteristic frequencies.

IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its hydroxyl, amino, and aromatic functionalities.

Table 3: Predicted IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Vibration Type | Assignment | Rationale and Expert Insights |

| 3200 - 3500 (broad) | O-H stretch, N-H stretch | Alcohol and primary amine | This region will be dominated by a broad band due to hydrogen bonding of the O-H group. The N-H stretches of the primary amine may appear as two sharper peaks superimposed on the broad O-H band. |

| 3000 - 3100 | C-H stretch | Aromatic | These absorptions are characteristic of C-H bonds on the phenyl ring. |

| 2850 - 3000 | C-H stretch | Aliphatic | These signals correspond to the C-H bonds of the methyl groups. |

| ~1600, ~1495, ~1450 | C=C stretch | Aromatic ring | These absorptions are diagnostic for the presence of a benzene ring. |

| 1050 - 1150 | C-O stretch | Tertiary alcohol | A strong band in this region is indicative of the C-O single bond in the alcohol functionality. |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining IR spectra of solid and liquid samples with minimal preparation.

Methodology:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal (typically diamond or germanium).

-

Apply Pressure: Use the pressure arm to ensure firm and even contact between the sample and the crystal. Trustworthiness Note: Consistent pressure is key to obtaining reproducible results, as the penetration depth of the IR beam is dependent on good contact.

-

Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-adding 16 to 32 scans is typically sufficient for a high-quality spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

MS Spectral Data and Interpretation

For a molecule like this compound (Molecular Formula: C₁₀H₁₅NO, Molecular Weight: 165.23 g/mol ), electrospray ionization (ESI) is a suitable "soft" ionization technique that typically yields the protonated molecular ion.

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z Value | Ion | Rationale and Expert Insights |

| 166.12 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak or a very prominent peak in the ESI+ spectrum. Its accurate mass can be used to confirm the elemental composition. |

| 148.11 | [M+H - H₂O]⁺ | Loss of a water molecule from the protonated molecular ion is a common fragmentation pathway for alcohols. |

| 72.08 | [C₄H₁₀N]⁺ | This fragment likely arises from the cleavage of the C-C bond between the two chiral centers, representing the amino-containing portion of the molecule. |

Experimental Protocol for MS Data Acquisition (ESI-MS)

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Expertise Note: The addition of a small amount of acid like formic acid promotes protonation and enhances the signal in positive ion mode.

-

-

Instrument Setup:

-

The analysis can be performed using direct infusion into the electrospray source of a mass spectrometer (e.g., a quadrupole or time-of-flight instrument).

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to achieve a stable and strong signal.

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the [M+H]⁺ ion (m/z 166.12) and subjecting it to collision-induced dissociation (CID) to generate and analyze its fragment ions.

-

Integrated Spectroscopic Analysis Workflow

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they allow for unambiguous confirmation of the molecule's identity and purity.

Caption: Integrated workflow for the spectroscopic characterization of a chiral molecule.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust framework for its unequivocal identification and quality assessment. The combination of ¹H and ¹³C NMR confirms the carbon-hydrogen framework, IR spectroscopy verifies the presence of key functional groups, and mass spectrometry confirms the molecular weight and elemental composition. Adherence to the detailed protocols outlined in this guide will ensure the generation of high-quality, reproducible data, which is fundamental to advancing research and development in synthetic and medicinal chemistry.

References

-

NIST Chemistry WebBook. (n.d.). 1-Propanol, 2-amino-2-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 1-Amino-2-methyl-1-phenylpropan-1-ol. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

A Technical Guide to the Commercial Availability and Application of Chiral 1-Amino-2-methyl-1-phenylpropan-2-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Nomenclature of Chiral Phenylpropanolamines

The precise chemical name "(S)-1-amino-2-methyl-1-phenylpropan-2-ol" is not consistently used in commercial chemical catalogs. However, this structural motif belongs to the well-studied class of phenylpropanolamines, which are critical chiral building blocks in synthetic chemistry and drug development. This guide will focus on the commercially significant and structurally related diastereomers of norephedrine: (1R,2S)-(-)-Norephedrine and (1S,2R)-(+)-Norephedrine . These compounds possess the core 1-amino-1-phenylpropan-2-ol skeleton, with varied stereochemistry at the C1 and C2 positions, making them highly relevant to the initial query and invaluable tools for stereocontrolled synthesis.

Section 1: Commercial Availability and Procurement

The accessibility of enantiomerically pure starting materials is a cornerstone of modern asymmetric synthesis. Both (1R,2S)-(-)-Norephedrine and (1S,2R)-(+)-Norephedrine are readily available from several major chemical suppliers. Below is a summary of representative commercial sources and typical specifications.

| Compound | (1R,2S)-(-)-Norephedrine | (1S,2R)-(+)-Norephedrine |

| Synonyms | (1R,2S)-2-Amino-1-phenyl-1-propanol, L-(-)-Norephedrine | (1S,2R)-2-Amino-1-phenyl-1-propanol, D-(+)-Norephedrine |

| CAS Number | 492-41-1[1] | 37577-28-9[2][3] |

| Molecular Formula | C₉H₁₃NO | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol | 151.21 g/mol |

| Typical Purity | ≥99% | ≥98% |

| Representative Suppliers | Sigma-Aldrich, Spectrum Chemical[1], Clinivex[4], Veeprho[5], SRIRAMCHEM[6], CymitQuimica[7], LGC Standards[8] | Sigma-Aldrich[9], Tokyo Chemical Industry (TCI), Cleanchem[3], Krackeler Scientific |

| Regulatory Notes | - | DEA List I Chemical in the United States[10]. Procurement may require additional documentation. |

Section 2: Stereoselective Synthesis Strategies

The synthesis of specific stereoisomers of norephedrine is a challenge that has been addressed through both classical chemical methods and modern biocatalytic approaches. The goal is to control the formation of the two adjacent chiral centers.

Chemical Synthesis: Asymmetric Transfer Hydrogenation

A robust method for the stereoselective synthesis of all four isomers of norephedrine and norpseudoephedrine involves the asymmetric transfer hydrogenation (ATH) of a prochiral cyclic sulfamidate imine.[11][12] This method, accompanied by dynamic kinetic resolution, allows for high stereocontrol.

Caption: Asymmetric Transfer Hydrogenation Workflow.

Experimental Protocol: Asymmetric Transfer Hydrogenation

-

Formation of the Cyclic Sulfamidate Imine: The starting material, racemic 1-hydroxy-1-phenyl-propan-2-one, is converted to the corresponding prochiral cyclic sulfamidate imine.

-

Asymmetric Transfer Hydrogenation: The imine is subjected to ATH using a chiral Rhodium catalyst. The choice of the catalyst's chirality dictates the stereochemical outcome.

-

Hydrolysis: The resulting cyclic sulfamidates are then hydrolyzed to yield the free amino alcohols.

-

Purification: The diastereomeric products are separated using standard chromatographic techniques.

Biocatalytic Synthesis: A Greener Approach

Biocatalysis offers an environmentally benign alternative for producing chiral amines. A two-step enzymatic process has been developed for the synthesis of (1S)-nor(pseudo)ephedrine analogues.[13][14]

-

Step 1: Carboligation: An (S)-selective acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR) catalyzes a benzoin-type condensation to produce a chiral hydroxyketone intermediate.[13][14]

-

Step 2: Transamination: The intermediate is then aminated using an amine transaminase (ATA) of either (S) or (R) selectivity to yield the desired (1S,2S) or (1S,2R) product, respectively.[13][14]

This biocatalytic route provides products with good yields and high diastereo- and enantiomeric excesses.[14]

Section 3: Purification and Chiral Resolution

For applications demanding the highest optical purity, or when starting from a racemic mixture, effective purification and resolution techniques are paramount.

Diastereomeric Salt Crystallization

This classical resolution technique remains one of the most common methods for separating enantiomers.[15]

Caption: Chiral Resolution Workflow.

Principle of Operation:

-

A racemic mixture of norephedrine (a base) is reacted with an enantiomerically pure chiral acid (a resolving agent), such as tartaric acid.[15]

-

This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility.[16]

-

By carefully selecting the solvent and crystallization conditions, one diastereomeric salt can be selectively precipitated from the solution.[15][17]

-

The crystallized salt is then separated by filtration.

-

Treatment of the purified diastereomeric salt with a base liberates the desired pure enantiomer of norephedrine.

Chromatographic Separation

For both analytical and preparative-scale separations, chromatography is a powerful tool.

-

Reversed-Phase HPLC: Diastereomers of norephedrine can be separated using reversed-phase high-performance liquid chromatography (RP-HPLC) on C18 columns.[16][18]

-

Chiral HPLC: For direct separation of enantiomers without derivatization, chiral stationary phases (CSPs) are employed. Polysaccharide-based columns are often effective for resolving amino alcohols.[17]

-

Capillary Electrophoresis (CE): This high-efficiency technique can achieve baseline resolution of norephedrine enantiomers by using cyclodextrins as chiral selectors in the background electrolyte.[19][20]

Protocol: Analytical Separation of Phenylpropanolamine Enantiomers by CE[19]

-

Instrument: Capillary Electrophoresis System with UV detection.

-

Capillary: Fused-silica capillary.

-

Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5).

-

Chiral Selector: Highly sulfated beta-cyclodextrin (e.g., HDAS-β-CD).[20]

-

Applied Voltage: +20 kV.

-

Temperature: 25 °C.

-

Detection: UV absorbance at 206 nm.

This method allows for the accurate quantification of individual enantiomers, which is crucial for quality control and pharmacokinetic studies.[19]

Section 4: Applications in Asymmetric Synthesis

The primary value of enantiomerically pure norephedrine derivatives in research and development lies in their application as chiral auxiliaries . A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a chemical reaction to occur with a specific stereochemical outcome.[21]

(1R,2S)-Norephedrine and its derivatives are particularly effective in:

-

Asymmetric Aldol Reactions: They can be used to synthesize chiral oxadiazinones, which, when N-acylated, serve as effective reagents in titanium-mediated asymmetric aldol reactions, producing aldol adducts with high diastereoselectivities.[22]

-

Asymmetric Alkylation: Amides derived from pseudoephedrine (a diastereomer of norephedrine) are widely used for the diastereoselective alkylation of enolates, providing access to enantiomerically enriched carboxylic acids, ketones, and alcohols.[21][23]

-

Asymmetric Aza-Michael Reactions: Amides derived from pseudoephedrine have been successfully employed in the asymmetric aza-Michael reaction of metal benzylamides to α,β-unsaturated amides.[24]

-

Catalysis of Organozinc Additions: N-alkylated norephedrine derivatives have been shown to be effective catalysts in the asymmetric addition of diethylzinc to aldehydes.[25][26] N-pyrrolidinyl norephedrine (NPNE) is a highly enantioselective ligand for this transformation.[27]

The auxiliary functions by creating a chiral environment around the reaction center, sterically blocking one face of the molecule and allowing the reagent to attack from the less hindered face. After the desired stereocenter is created, the auxiliary can be cleaved and recovered for reuse.[21]

References

-

DrugBank. (n.d.). CAS 37577-28-9 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available at: [Link]

-

IRIS . (2023). Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process. Available at: [Link]

-

Cleanchem. (n.d.). Norephedrine | CAS No: 37577-28-9. Available at: [Link]

-

ResearchGate. (2012). Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution. Available at: [Link]

-

ACS Publications. (2000). Intramolecular Chiral Relay at Stereogenic Nitrogen. Synthesis and Application of a New Chiral Auxiliary Derived from (1R,2S)-Norephedrine and Acetone. The Journal of Organic Chemistry. Available at: [Link]

-

Erowid. (n.d.). Synthesis of (1R,2S)-1-Phenyl-2-nitropropanol. Available at: [Link]

-

Veeprho. (n.d.). (1R,2S)-(-)-Norephedrine | CAS 492-41-1. Available at: [Link]

-

Organic Syntheses. (n.d.). [ - 1-Pyrrolidineethanol, β-methyl-α-phenyl-, [R-(R,S)]. Available at: [Link]

-

CAS Common Chemistry. (n.d.). (-)-Phenylpropanolamine. Available at: [Link]

-

Krackeler Scientific. (n.d.). (1S,2R)-(+)-Norephedrine. Available at: [Link]

-

ResearchGate. (2018). Separation of the enantiomers of RS/SR phenylpropanolamine. Available at: [Link]

-

ScienceDirect. (2004). β-Amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry. Available at: [Link]

-

ResearchGate. (2023). Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process. Available at: [Link]

-

ResearchGate. (2004). beta-amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. Available at: [Link]

-

Indian Academy of Sciences. (2012). A concise and simple synthesis of 1-hydroxy-phenethylamine derivatives. Journal of Chemical Sciences. Available at: [Link]

-

CP Lab Safety. (n.d.). (1S,2R)-(+)-NOREPHEDRINE, 98% (DEA List I Chemical), 10g. Available at: [Link]

-

Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Available at: [Link]

-

MDPI. (2020). Observation of Hyperpositive Non-Linear Effect in Asymmetric Organozinc Alkylation in Presence of N-Pyrrolidinyl Norephedrine. Catalysts. Available at: [Link]

- Google Patents. (n.d.). US7465830B2 - Method of preparing pseudonorephedrine.

-

Semantic Scholar. (2012). Stereoselective synthesis of norephedrine and norpseudoephedrine by using asymmetric transfer hydrogenation accompanied by dynamic kinetic resolution. Available at: [Link]

-

PubMed. (1991). Stereospecific high-performance liquid chromatographic assay for the enantiomers of phenylpropanolamine in human plasma. Therapeutic Drug Monitoring. Available at: [Link]

-

PubMed. (2012). Separation of enantiomers of norephedrine by capillary electrophoresis using cyclodextrins as chiral selectors: comparative CE and NMR studies. Electrophoresis. Available at: [Link]

-

PubMed. (2009). Separation and quantitation of the stereoisomers of ephedra alkaloids in natural health products using flow injection-electrospray ionization-high field asymmetric waveform ion mobility spectrometry-mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

National Institutes of Health. (2018). Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Wikipedia. (n.d.). Chiral resolution. Available at: [Link]

-

National Institutes of Health. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. The Journal of Organic Chemistry. Available at: [Link]

-

Santai Technologies. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Available at: [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Available at: [Link]

-

PubMed. (2005). (S,S)-(+)-pseudoephedrine as chiral auxiliary in asymmetric aza-Michael reactions. Unexpected selectivity change when manipulating the structure of the auxiliary. The Journal of Organic Chemistry. Available at: [Link]

-

PubChem. (n.d.). (1S,2R)-(+)-Norephedrine. Available at: [Link]

-

PubChem. (n.d.). (-)-norephedrine (1R,2S)-2-amino-1-phenyl-propan-1-ol-. Available at: [Link].ncbi.nlm.nih.gov/compound/131747322)

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. CAS 37577-28-9 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. theclinivex.com [theclinivex.com]

- 5. veeprho.com [veeprho.com]

- 6. (1R,2S)-(-)-Norephedrine - SRIRAMCHEM [sriramchem.com]

- 7. CAS 492-41-1: L-(-)-Ephedrine | CymitQuimica [cymitquimica.com]

- 8. Buy Online CAS Number 492-41-1 - TRC - (1R,2S)-Norephedrine | LGC Standards [lgcstandards.com]

- 9. calpaclab.com [calpaclab.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. researchgate.net [researchgate.net]

- 12. Stereoselective synthesis of norephedrine and norpseudoephedrine by using asymmetric transfer hydrogenation accompanied by dynamic kinetic resolution. | Semantic Scholar [semanticscholar.org]

- 13. re.public.polimi.it [re.public.polimi.it]

- 14. researchgate.net [researchgate.net]

- 15. Chiral resolution - Wikipedia [en.wikipedia.org]

- 16. santaisci.com [santaisci.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. cdn.mysagestore.com [cdn.mysagestore.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Separation of enantiomers of norephedrine by capillary electrophoresis using cyclodextrins as chiral selectors: comparative CE and NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. (S,S)-(+)-pseudoephedrine as chiral auxiliary in asymmetric aza-Michael reactions. Unexpected selectivity change when manipulating the structure of the auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Redirecting [linkinghub.elsevier.com]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-Amino-2-methyl-1-phenylpropan-1-ol

Introduction and Scope

This technical guide provides a comprehensive overview of 2-amino-2-methyl-1-phenylpropan-1-ol, a chiral amino alcohol with significant potential in modern organic and medicinal chemistry. A notable ambiguity exists in its nomenclature; while the user requested information on "(S)-1-amino-2-methyl-1-phenylpropan-2-ol," the standard IUPAC nomenclature and available chemical literature predominantly refer to the compound as 2-amino-2-methyl-1-phenylpropan-1-ol . This guide will focus on the latter, addressing the racemic compound (CAS Number: 34405-42-0) and the critical role of its stereoisomers.

The primary significance of this molecule lies in its structural analogy to well-established 1,2-amino alcohols, which are pivotal as chiral auxiliaries and ligands in asymmetric synthesis.[1] Such compounds are indispensable for controlling the stereochemical outcome of reactions, a fundamental requirement in the synthesis of pharmaceuticals where a specific enantiomer is often responsible for the desired therapeutic effect.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, and applications.

Core Chemical Identity

| Identifier | Value | Source(s) |

| Primary Name | 2-Amino-2-methyl-1-phenylpropan-1-ol | [1] |

| CAS Number | 34405-42-0 (for racemate) | [2] |

| Molecular Formula | C₁₀H₁₅NO | [2] |

| Molecular Weight | 165.23 g/mol | [2] |

Synonyms Include:

-

α-(1-Amino-1-methylethyl)benzenemethanol

-

USAF CS-8

Physicochemical Properties and Structural Analysis

2-Amino-2-methyl-1-phenylpropan-1-ol is a solid at room temperature with a melting point of 101°C.[2] Its structure is characterized by a propanol backbone with a phenyl group at the C1 position and both an amino group and a methyl group at the C2 position.

Stereochemistry: The Basis of Chiral Applications

The molecule possesses two adjacent chiral centers at C1 (bearing the hydroxyl and phenyl groups) and C2 (bearing the amino and methyl groups). This configuration gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The specific spatial arrangement of the amino and hydroxyl groups is the cornerstone of its utility in asymmetric synthesis. When used as a chiral auxiliary, these functional groups can coordinate with reagents to form rigid cyclic intermediates, effectively shielding one face of a reacting molecule and directing the approach of another reagent to the opposite face.[1] This mechanism provides stereocontrol, which is crucial for producing enantiomerically pure compounds.[1]

Caption: Molecular structure of 2-amino-2-methyl-1-phenylpropan-1-ol.

Tabulated Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 101 °C | [2] |

| Purity Specification | ≥ 95% | [3] |

| Long-Term Storage | Store in a cool, dry place | [3] |

Synthesis Methodologies

The synthesis of 2-amino-2-methyl-1-phenylpropan-1-ol, particularly with stereocontrol, requires robust chemical strategies. The presence of two adjacent stereocenters necessitates high levels of chemo- and stereoselectivity.[1]

Grignard Reagent Mediated Routes

A foundational approach for creating the carbon-carbon bond in the alcohol backbone involves the Grignard reaction.[1] This method is a cornerstone of organic synthesis for forming alcohol precursors.

Causality and Experimental Choices: The strategic choice is the reaction of a phenyl-containing Grignard reagent (e.g., phenylmagnesium bromide) with an appropriate α-amino ketone precursor. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, forming the C-C bond and, after acidic workup, the desired tertiary alcohol. A significant challenge with Grignard reactions is their incompatibility with acidic protons, such as those on amines and alcohols.[1] Therefore, the amino group of the ketone precursor must be protected with a suitable protecting group (e.g., Boc, Cbz) prior to the reaction. This protecting group is then removed in a subsequent step.

Generalized Experimental Protocol: Grignard Synthesis

-

Protection: Protect the amino group of a suitable α-amino ketone precursor (e.g., 2-amino-2-methyl-propanone derivative) using a standard protecting group protocol.

-

Grignard Reaction Setup: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching of the Grignard reagent by atmospheric moisture.[4]

-

Reagent Preparation: Dissolve the N-protected α-amino ketone in an anhydrous ether solvent (e.g., diethyl ether or THF).

-

Addition: Cool the solution of phenylmagnesium bromide (a commercially available reagent) to 0°C in an ice bath. Slowly add the solution of the protected ketone to the Grignard reagent dropwise via an addition funnel.

-

Reaction & Quenching: Allow the reaction to stir at 0°C and then warm to room temperature, monitoring progress by Thin Layer Chromatography (TLC). Upon completion, cool the mixture back to 0°C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[4]

-

Workup & Purification: Perform an aqueous workup to separate the organic and aqueous layers. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

-

Deprotection: Remove the amino-protecting group under appropriate conditions (e.g., acid-catalyzed cleavage for a Boc group) to yield the final product.

Caption: Generalized workflow for Grignard-mediated synthesis.

Catalytic Reductive Amination

Another powerful strategy is the reductive amination of an α-hydroxy ketone precursor, such as 2-hydroxy-2-methyl-1-phenylpropan-1-one. This method forms the amine directly in a highly efficient manner.

Causality and Experimental Choices: Reductive amination involves the reaction of a ketone with an amine source (like ammonia or an ammonium salt) to form an intermediate imine, which is then reduced in situ to the desired amine.[5] The choice of reducing agent is critical for the success of a one-pot reaction. A reagent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal because it is mild enough to not reduce the starting ketone but is reactive enough to reduce the intermediate iminium ion as it forms.[6] This selectivity prevents side reactions and drives the equilibrium towards the final amine product.

Generalized Experimental Protocol: Reductive Amination

-

Reaction Setup: In a round-bottom flask, dissolve the α-hydroxy ketone precursor (1 equivalent) in a suitable solvent such as methanol or 1,2-dichloroethane.

-

Amine Source: Add the amine source, such as ammonium acetate (~1.5-2 equivalents).

-

Reducing Agent: Add the reducing agent, sodium triacetoxyborohydride (~1.5 equivalents), portion-wise to the stirred solution.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified via column chromatography.

Applications in Research and Development

Chiral Auxiliary in Asymmetric Synthesis

The most significant application of 2-amino-2-methyl-1-phenylpropan-1-ol is its potential role as a chiral auxiliary.[1] A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereoselective formation of a new chiral center.[1] The auxiliary is later removed and can often be recovered for reuse. Although specific, widespread examples for this particular compound are not extensively documented, its 1,2-amino alcohol structure is analogous to highly successful auxiliaries like pseudoephedrine.[1]

Precursor in Pharmaceutical Synthesis

The compound serves as a valuable building block and reference standard in the pharmaceutical industry. It is identified as a precursor and reference standard for the Active Pharmaceutical Ingredient (API) Oxethazaine.[7] Furthermore, its submission to the National Cancer Institute (NCI) for evaluation indicates a recognized potential for biological activity, warranting further investigation in medicinal chemistry and drug discovery programs.[1]

Research in Cellular Pathways

Structurally related amino alcohols have been shown to influence cellular processes. Research suggests that compounds with this scaffold can act as norepinephrine-releasing agents, thereby impacting adrenergic signaling pathways and modulating cellular metabolism.[8] This provides a rationale for its exploration in neuropharmacology and related fields.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-amino-2-methyl-1-phenylpropan-1-ol (CAS 34405-42-0) indicates the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Therefore, appropriate personal protective equipment (PPE) is mandatory.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: If handling large quantities or if dust/aerosol generation is likely, a NIOSH-approved respirator is recommended.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion